3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-phenethylpropanamide
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Description
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-phenethylpropanamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
Antimicrobial Activity:
- Compounds related to the chemical structure have been reported to show potential as antimicrobial agents. For example, pyrazole and pyrimidine derivatives have been evaluated against various microorganisms, indicating their potential in antimicrobial applications (Deohate & Palaspagar, 2020; Abdel‐Latif et al., 2019; Hafez et al., 2016).
Anticancer Activity:
- Several studies have also highlighted the anticancer potential of compounds structurally related to the chemical . For instance, pyrazolone derivatives and other complex pyrimidine derivatives have been screened against various cancer cell lines, showing promising results in inhibiting cancer cell growth (Ghorab et al., 2014; Abdellatif et al., 2014; Metwally et al., 2016).
Heterocyclic Chemistry and Drug Synthesis
Synthesis of Heterocyclic Compounds:
- The molecular framework of the chemical is instrumental in synthesizing various heterocyclic compounds. These compounds play a significant role in drug development and other chemical applications. The literature reveals extensive work on synthesizing different heterocyclic compounds using pyrazole and pyrimidine as core structures (Rahmouni et al., 2014; Kharaneko et al., 2019; Shamroukh et al., 2007).
Utility in Drug Synthesis:
- The structural motifs present in the chemical are pivotal in synthesizing a wide array of drug candidates. These structures are often used as building blocks in medicinal chemistry to develop new therapeutic agents (Fadda et al., 2012; Patel & Brahmbhatt, 2008).
Properties
IUPAC Name |
3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-14-15(2)24-22(25-21(14)29)27-17(4)19(16(3)26-27)10-11-20(28)23-13-12-18-8-6-5-7-9-18/h5-9H,10-13H2,1-4H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYJWLUBJCXYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NCCC3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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